molecular formula C18H21ClN2O4S B305223 N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

Cat. No. B305223
M. Wt: 396.9 g/mol
InChI Key: YLMXZNFAKGFZAS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as CMMA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CMMA belongs to the class of amides and is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves the inhibition of GSK-3β, which is a key regulator of various cellular processes. GSK-3β is involved in the phosphorylation of various proteins, including tau protein, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3β by N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide leads to the dephosphorylation of these proteins, which results in various biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide are diverse and depend on the specific disease or condition being studied. In cancer, N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to induce cell cycle arrest and apoptosis by regulating various signaling pathways, including the PI3K/Akt and Wnt/beta-catenin pathways. In Alzheimer's disease, N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to reduce amyloid-beta accumulation in the brain by regulating the expression of various genes involved in amyloid-beta metabolism. In diabetes, N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to improve insulin sensitivity by regulating the expression of various genes involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments include its potent inhibitory activity against GSK-3β, its diverse biological effects, and its potential therapeutic applications in various diseases. However, the limitations of using N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments include its low solubility in water, its potential toxicity, and its high cost.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in other diseases, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide and to identify potential biomarkers for disease diagnosis and prognosis.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves a multi-step process that starts with the reaction of 2-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-phenylethylamine to form the amide intermediate. Finally, the amide intermediate is reacted with methylsulfonyl chloride to yield the final product, N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In diabetes, N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

InChI

InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(19)12-16(17)20-18(22)13-21(26(2,23)24)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22)

InChI Key

YLMXZNFAKGFZAS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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